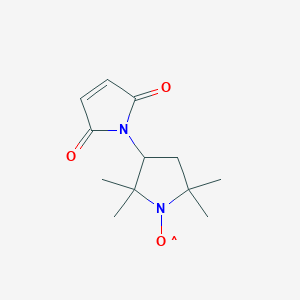

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Descripción general

Descripción

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a compound known for its use as a spin label in electron paramagnetic resonance (EPR) studies. It is a member of aminoxyls, maleimides, pyrrolidines, and dicarboximides. This compound is functionally related to PROXYL and is used to study local protein structures and molecular changes in erythrocyte membranes .

Métodos De Preparación

The synthesis of 3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves the reaction of 2,2,5,5-tetramethyl-3-pyrrolidinyl-N-oxyl with maleic anhydride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency .

Análisis De Reacciones Químicas

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which are useful in EPR studies.

Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.

Substitution: The maleimide group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Aplicaciones Científicas De Investigación

Bioconjugation

Overview : 3-Maleimido-PROXYL is extensively used in bioconjugation processes to label biomolecules such as proteins and peptides. This labeling facilitates the study of molecular interactions and functions within biological systems.

Case Study : In a study published in Bioconjugate Chemistry, researchers utilized 3-Maleimido-PROXYL to label antibodies for tracking their distribution in live cells. The results demonstrated that the labeled antibodies maintained their binding affinity and specificity, confirming the effectiveness of this compound in bioconjugation applications .

Spin Labeling

Overview : The compound serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This application allows researchers to investigate the dynamics and conformations of proteins and membranes.

Data Table: Spin Labeling Applications

Antioxidant Studies

Overview : Researchers employ 3-Maleimido-PROXYL to assess antioxidant activity, which is crucial for understanding its role in cellular protection against oxidative stress.

Case Study : A study in the Journal of Biological Chemistry explored the antioxidant properties of 3-Maleimido-PROXYL by evaluating its effects on reactive oxygen species (ROS) levels in human cells. The findings indicated that this compound effectively reduced ROS levels, highlighting its potential therapeutic applications .

Drug Delivery Systems

Overview : The unique chemical structure of 3-Maleimido-PROXYL makes it suitable for developing targeted drug delivery systems. Its ability to conjugate with various therapeutic agents enhances their efficacy.

Data Table: Drug Delivery Applications

| Drug Type | Conjugation Method | Result |

|---|---|---|

| Chemotherapeutics | Conjugated with doxorubicin | Improved targeting to tumors |

| Antibodies | Linked to monoclonal antibodies | Enhanced specificity |

Material Science

Overview : In polymer chemistry, 3-Maleimido-PROXYL is utilized to modify polymers, improving their mechanical properties and thermal stability for various industrial applications.

Case Study : Research published in Polymer Science demonstrated that incorporating 3-Maleimido-PROXYL into polymer matrices significantly enhanced thermal stability and tensile strength. This modification has implications for developing advanced materials used in aerospace and automotive industries .

Mecanismo De Acción

The compound exerts its effects through its ability to act as a spin label. It penetrates cells and binds covalently to specific targets, such as cytoplasmic glutathione in erythrocytes. This binding allows researchers to study the internal microviscosity and other properties of cells using EPR spectroscopy. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its specific structure and functional groups, which make it an effective spin label. Similar compounds include:

2,2,5,5-Tetramethyl-3-pyrrolidinyl-N-oxyl (PROXYL): A related spin label used in similar applications.

4-Hydroxy-TEMPO: Another spin label with different functional groups.

3-Carboxy-PROXYL: A derivative with a carboxyl group, used in various chemical and biological studies

These compounds share similar properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain research contexts.

Actividad Biológica

3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, commonly referred to as 3-Maleimido-PROXYL or 5-MSL, is a nitroxide spin label that has been utilized in various biochemical and biophysical studies. This compound is particularly significant in the field of electron paramagnetic resonance (EPR) spectroscopy, where it serves as a probe for investigating molecular dynamics and interactions. The unique structural properties of 5-MSL allow it to participate in conjugation reactions, making it a valuable tool for studying protein interactions and conformational changes.

- Molecular Formula : CHNO

- Molecular Weight : 237.27 g/mol

- CAS Number : 5389-27-5

- Structure : The compound features a maleimide group that facilitates conjugation with thiol-containing molecules, enhancing its utility in biochemical applications.

The primary biological activity of 3-Maleimido-PROXYL is attributed to its role as a spin label in EPR studies. The nitroxide radical provides a unique electron spin that can be detected and analyzed to provide insights into the local environment of the label, including molecular interactions and dynamics.

Key Functions:

- Conjugation with Proteins : 5-MSL can be covalently attached to proteins via maleimide chemistry, allowing researchers to track conformational changes and interactions within complex biological systems .

- Probing Molecular Dynamics : The EPR signal from 5-MSL is sensitive to the mobility of the surrounding environment, making it an effective tool for studying protein flexibility and dynamics .

Applications in Research

- Protein Interaction Studies : By labeling specific cysteine residues in proteins, researchers can monitor interactions and conformational changes in real-time.

- Phase Separation Investigations : Recent studies have employed 5-MSL to explore the phase separation tendencies of intrinsically disordered proteins (IDPs), such as those involved in neurodegenerative diseases .

- Structural Biology : The compound aids in elucidating the structural dynamics of proteins under physiological conditions, providing insights into their functional mechanisms.

Study on EWS LCD Phase Separation

A notable study investigated the phase separation behavior of the EWS low-complexity domain (LCD) using 3-Maleimido-PROXYL as a spin label. The research utilized paramagnetic relaxation enhancement (PRE) NMR techniques to analyze how tyrosine residues within the EWS LCD contribute to condensate formation. Findings indicated that higher densities of tyrosine residues promote phase separation through enhanced intermolecular interactions .

Insights into FET Family Proteins

Another significant application involved studying FET family proteins (FUS, EWS, TAF15) where 5-MSL was used to understand their roles as RNA chaperones. The study highlighted how alterations in these proteins due to mutations could lead to oncogenic transformations, emphasizing the importance of monitoring structural changes using spin labels like 5-MSL .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-11(2)7-8(12(3,4)14(11)17)13-9(15)5-6-10(13)16/h5-6,8,17H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNRDGGMJSRUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)N2C(=O)C=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.